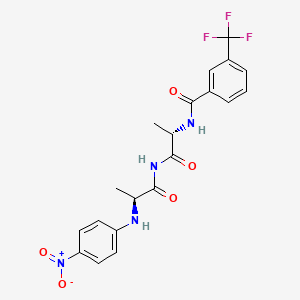
Cesium-137
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium Cs 137 is a radioactive isotope of cesium with an atomic mass of 139 and potential application in radiotherapy. Cesium Cs 137 is prevalent due to its spontaneous production, which occurs as a result of nuclear fission of other radioactive materials, such as uranium and plutonium. This radionuclide has a relatively long half-life, 30 years, and decays by emitting beta particles. Both Cs 137 and its metastable nuclear isomer, barium-137m, emit gamma radiation of moderate energy and so are used in sterilization procedures in the food industry or in hospital environments.
Aplicaciones Científicas De Investigación
1. Environmental Remediation and Water Treatment
Cesium-137 is a significant concern in environmental remediation, especially following nuclear accidents. Research has been focused on efficient methods for extracting this compound from water. Graphene, carbon nanotubes (CNT), and Prussian blue (PB) nanocomposites have shown high efficiencies in capturing this compound ions. These materials, especially when combined with magnetic nanoparticles, can enhance extraction and facilitate recovery via magnetic extraction, offering new avenues for large-scale water treatment (Rauwel & Rauwel, 2019).
2. Soil and Sediment Chronology
This compound distribution in lacustrine sediment layers is used as a tool for sedimentary chronology. It helps understand environmental changes over time, especially in regions affected by nuclear activities or accidents. The depth distribution and characteristics of this compound in sediments provide insights into environmental factors like physiography, rainfall, and human activity (Li, Feng-chang, Guojiang, & Jian, 2009).
3. Radiotherapy and Sterilization
This compound has applications in radiotherapy due to its radioactive properties. It is prevalent in medical applications due to its spontaneous production from nuclear fission of materials like uranium and plutonium. Its gamma radiation emission makes it suitable for sterilization processes in the food industry and hospital environments (Definitions, 2020).
4. Nuclear Research and Fuel Management
In nuclear research, this compound is used as an indicator for fuel burn-up in nuclear reactors. Studies involving high-resolution gamma-ray spectroscopy provide insights into the axial distribution and burn-up profiles of spent fuel elements, which is crucial for reactor management and safety (Khan, Karimzadeh, & Böck, 2010).
5. Environmental Monitoring and Safety
Research on this compound helps in understanding its impact on environmental and human health, especially following nuclear disasters. Studies focus on the pathways of this compound in ecosystems, its mobility in freshwater systems, and its interactions with sediment and water chemistry. Such research is vital for environmental safety and disaster response planning (Wu, Xiao, & Sun, 2020).
6. Soil Erosion and Agricultural Impact
This compound is a useful tracer for studying soil erosion and sediment redistribution. Its strong adsorption to soil particles allows for tracking soil movement and understanding erosion patterns, which is crucial for agricultural management and soil conservation efforts (Ritchie, 2001).
Propiedades
Número CAS |
10045-97-3 |
|---|---|
Fórmula molecular |
Cs |
Peso molecular |
136.907089 g/mol |
Nombre IUPAC |
cesium-137 |
InChI |
InChI=1S/Cs/i1+4 |
Clave InChI |
TVFDJXOCXUVLDH-RNFDNDRNSA-N |
SMILES isomérico |
[137Cs] |
SMILES |
[Cs] |
SMILES canónico |
[Cs] |
Otros números CAS |
10045-97-3 |
Sinónimos |
137Cs radioisotope Caesium-137 Cesium-137 Cs-137 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




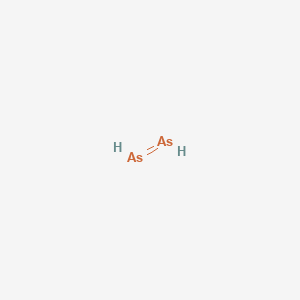

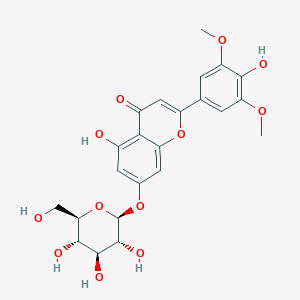

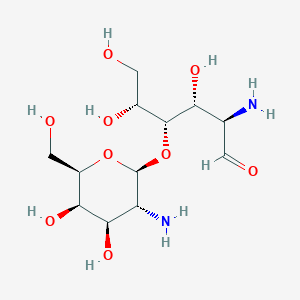
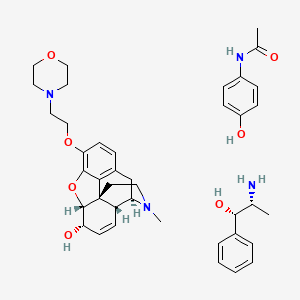
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)


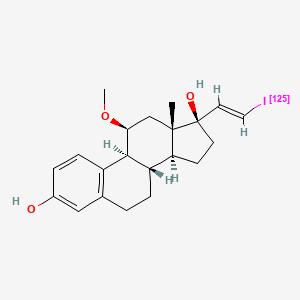
![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)

